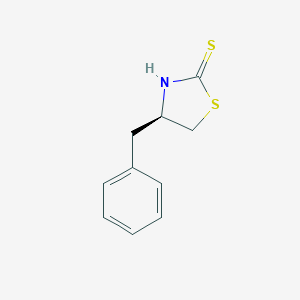

(R)-4-Benzylthiazolidine-2-thione

Description

The exact mass of the compound (R)-4-Benzylthiazolidine-2-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-4-Benzylthiazolidine-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Benzylthiazolidine-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429501 | |

| Record name | (R)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110199-17-2 | |

| Record name | (4R)-4-(Phenylmethyl)-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110199-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Benzyl-1,3-thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Benzylthiazolidine-2-thione: Properties and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Benzylthiazolidine-2-thione is a crucial chiral auxiliary in modern organic synthesis, prized for its ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. Its rigid heterocyclic structure and the stereodirecting influence of the benzyl group at the C4 position make it an invaluable tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties of (R)-4-Benzylthiazolidine-2-thione, along with detailed protocols for its synthesis, characterization, and application in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-4-Benzylthiazolidine-2-thione is essential for its effective use and manipulation in a laboratory setting.

General Characteristics

(R)-4-Benzylthiazolidine-2-thione is a white to off-white crystalline solid at room temperature.[1] Its key identifiers and molecular properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 110199-17-2 | |

| Molecular Formula | C₁₀H₁₁NS₂ | |

| Molecular Weight | 209.33 g/mol | |

| Appearance | Crystalline solid | [1] |

| Optical Activity | [α]₂₀/D +122±5° (c = 1% in chloroform) |

Solubility

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Methanol (MeOH)

-

Ethanol (EtOH)

It exhibits limited solubility in non-polar solvents such as hexanes and is generally insoluble in water.

Melting Point

The melting point of (R)-4-Benzylthiazolidine-2-thione is a key indicator of its purity. While a specific value is not consistently reported in publicly available databases, the melting point of the closely related (S)-4-isopropyl-1,3-thiazolidine-2-thione is reported to be 68-69 °C. It is crucial for researchers to determine the melting point of their synthesized or purchased material as a quality control measure.

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of (R)-4-Benzylthiazolidine-2-thione.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific peak assignments for the (R)-enantiomer are not widely published, the expected chemical shifts can be inferred from the structure and data for analogous compounds.

Expected ¹H NMR (CDCl₃) Chemical Shifts:

-

Aromatic protons (C₆H₅): Multiplet in the range of 7.20-7.40 ppm.

-

CH proton at C4: Multiplet around 4.5-4.7 ppm.

-

CH₂ protons of the benzyl group: Two doublets of doublets (dd) between 2.8 and 3.4 ppm, due to diastereotopicity.

-

CH₂ protons of the thiazolidine ring (C5): Two doublets of doublets (dd) between 3.0 and 3.6 ppm.

-

NH proton: A broad singlet typically observed between 8.0 and 9.0 ppm, which is exchangeable with D₂O.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

-

Thione carbon (C=S): Signal in the downfield region, typically around 200-205 ppm.

-

Aromatic carbons (C₆H₅): Multiple signals between 127 and 138 ppm.

-

CH carbon at C4: Signal around 65-70 ppm.

-

CH₂ carbon of the benzyl group: Signal around 40-45 ppm.

-

CH₂ carbon of the thiazolidine ring (C5): Signal around 35-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for (R)-4-Benzylthiazolidine-2-thione are expected to include:

-

N-H stretch: A broad absorption band around 3100-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Multiple sharp peaks in the range of 2850-3100 cm⁻¹.

-

C=S stretch (thione): A strong absorption band around 1200-1300 cm⁻¹.

-

C-N stretch: An absorption band in the region of 1300-1400 cm⁻¹.

-

C-S stretch: An absorption band around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For (R)-4-Benzylthiazolidine-2-thione, the molecular ion peak [M]⁺ would be observed at m/z = 209. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) and cleavage of the thiazolidine ring.

Synthesis of (R)-4-Benzylthiazolidine-2-thione

The synthesis of (R)-4-Benzylthiazolidine-2-thione is typically achieved from the readily available and chiral starting material, (R)-phenylalaninol.

Experimental Protocol: Synthesis from (R)-Phenylalaninol

This two-step procedure involves the formation of a dithiocarbamate intermediate followed by cyclization.

Step 1: Formation of the Dithiocarbamate Salt

-

To a stirred solution of (R)-phenylalaninol (1 equivalent) in ethanol, add carbon disulfide (1.5 equivalents) at room temperature.

-

Slowly add an aqueous solution of potassium hydroxide (1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate of the potassium dithiocarbamate salt will form.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to (R)-4-Benzylthiazolidine-2-thione

-

Suspend the dried dithiocarbamate salt in a suitable solvent such as ethanol or water.

-

Add a slight excess of a suitable acid, such as dilute hydrochloric acid, to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude (R)-4-Benzylthiazolidine-2-thione can be purified by recrystallization to obtain a high-purity crystalline solid.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum.[2][3]

Chemical Properties and Applications in Asymmetric Synthesis

(R)-4-Benzylthiazolidine-2-thione serves as a powerful chiral auxiliary, primarily through its N-acylated derivatives, to direct the stereochemical outcome of various reactions.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, and N-acyl derivatives of (R)-4-Benzylthiazolidine-2-thione are highly effective in this transformation.[4] The reaction proceeds through a rigid, chair-like transition state, leading to the formation of syn-aldol products with high diastereoselectivity.[4]

General Protocol for an Asymmetric Aldol Reaction:

-

N-Acylation: Acylate the nitrogen atom of (R)-4-Benzylthiazolidine-2-thione with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acyl derivative.

-

Enolate Formation: Treat the N-acyl derivative with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) at low temperature (typically -78 °C) to generate the corresponding (Z)-enolate.[4]

-

Aldol Addition: Add the desired aldehyde to the enolate solution at low temperature. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.[4]

-

Workup and Purification: Quench the reaction with a suitable buffer solution and extract the product. The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The desired diastereomer is typically purified by column chromatography.

Caption: Workflow for an Asymmetric Aldol Reaction.

Asymmetric Michael Additions

N-enoyl derivatives of (R)-4-Benzylthiazolidine-2-thione can act as effective Michael acceptors in conjugate addition reactions with various nucleophiles, such as organocuprates and enolates. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the 1,4-addition product with high stereoselectivity.[5]

Cleavage of the Chiral Auxiliary

After the desired stereocenter(s) have been established, the chiral auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the product. Several methods are available for the cleavage of N-acylthiazolidinethiones, yielding various functional groups.

Common Cleavage Methods:

-

Hydrolysis to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), provides the corresponding chiral carboxylic acid.

-

Reduction to Alcohols: The use of reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the chiral primary alcohol.

-

Conversion to Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, affords the methyl ester.

-

Conversion to Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature can yield the corresponding chiral aldehyde.

Caption: Methods for Cleavage of the Chiral Auxiliary.

Safety and Handling

(R)-4-Benzylthiazolidine-2-thione is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-4-Benzylthiazolidine-2-thione is a versatile and highly effective chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, coupled with the straightforward methods for its introduction and removal, has solidified its place as a valuable tool for the construction of complex chiral molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical protocols, to aid researchers in its successful application in their synthetic endeavors.

References

Sources

- 1. R-4-Benzylthiazolidine-2-thione [myskinrecipes.com]

- 2. Home Page [chem.ualberta.ca]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. benchchem.com [benchchem.com]

- 5. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereocontrolling Mechanism of (R)-4-Benzylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Benzylthiazolidine-2-thione, a prominent member of the Evans' chiral auxiliaries, has established itself as an invaluable tool in modern asymmetric synthesis. Its robust ability to direct stereochemical outcomes in a predictable manner has been pivotal in the stereocontrolled construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the fundamental mechanisms that govern the stereocontrol exerted by this auxiliary. We will dissect the critical role of the thiazolidinethione core and the C4-benzyl substituent in orchestrating high levels of diastereoselectivity in key transformations such as aldol additions and alkylations. Through a blend of mechanistic theory, supported by transition state models, and practical, field-proven experimental protocols, this document aims to equip researchers with the knowledge to effectively harness the power of (R)-4-Benzylthiazolidine-2-thione in their synthetic endeavors.

Introduction: The Architectural Cornerstone of Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical agents is a paramount objective in drug development, as the physiological effects of a chiral molecule are often exclusive to one of its enantiomeric forms.[1] Chiral auxiliaries are a powerful and reliable strategy for achieving high levels of enantiopurity.[2] These molecular scaffolds are temporarily incorporated into an achiral substrate, directing the stereochemical course of a subsequent reaction to yield a diastereomerically enriched product.[1] The auxiliary is then cleaved to reveal the desired enantiomerically pure compound.[3]

Among the pantheon of chiral auxiliaries, the Evans' oxazolidinone-based auxiliaries and their thione analogues have gained widespread application due to their high diastereoselectivity, predictable stereochemical outcomes, and the reliability of their cleavage.[4][5] (R)-4-Benzylthiazolidine-2-thione distinguishes itself through the unique electronic and steric properties of the thiazolidinethione ring, which can influence the course of reactions in a distinct manner compared to its oxazolidinone counterpart.[6]

The Core Mechanism: A Symphony of Steric and Electronic Effects

The remarkable stereodirecting ability of (R)-4-Benzylthiazolidine-2-thione hinges on the formation of a rigid and predictable enolate geometry, which then dictates the facial selectivity of the subsequent reaction with an electrophile.

Enolate Formation: The Genesis of Stereocontrol

The first critical step is the deprotonation of the N-acyl derivative of the auxiliary to form an enolate.[7] The choice of base and reaction conditions is crucial for achieving high stereoselectivity. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed to ensure rapid and complete enolate formation.[1]

The geometry of the resulting enolate is predominantly the (Z)-isomer. This preference is attributed to the minimization of allylic strain between the substituent on the acyl group and the C4-benzyl group of the auxiliary.

The Role of the Benzyl Group: A Steric Shield

Once the (Z)-enolate is formed, the C4-benzyl group projects from the chiral center, effectively blocking one face of the planar enolate. This steric hindrance directs the incoming electrophile to approach from the less hindered, opposite face.[1] This principle of steric shielding is the cornerstone of the stereocontrol exerted by this auxiliary.

Transition State Models: Visualizing Stereoselectivity

The stereochemical outcome of reactions involving (R)-4-Benzylthiazolidine-2-thione can be rationalized using transition state models. For aldol reactions, the Zimmerman-Traxler model provides a powerful predictive framework.[8]

2.3.1. Non-Chelated Transition States in Titanium-Mediated Aldol Additions

In titanium-mediated aldol reactions, a non-chelated transition state is often invoked to explain the observed "Evans syn" diastereoselectivity.[9][10] The titanium enolate reacts with the aldehyde via a chair-like six-membered transition state.[11] The benzyl group of the auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific trajectory.[12] Computational studies using density functional theory (DFT) have supported the preference for a non-chelated pathway leading to the Evans syn product in reactions promoted by TiCl4.[11]

2.3.2. Chelation Control and Stereodivergence

Interestingly, the stereochemical outcome can sometimes be reversed to favor the "non-Evans syn" product by carefully tuning the reaction conditions, particularly the Lewis acid and the base.[13] This stereodivergence is often attributed to a switch from a non-chelated to a chelated transition state.[6] In a chelated transition state, the Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the thiocarbonyl sulfur of the auxiliary, leading to a more rigid conformation that favors the alternative diastereomer.[11][12]

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for key reactions utilizing (R)-4-Benzylthiazolidine-2-thione, along with representative data.

Acylation of (R)-4-Benzylthiazolidine-2-thione

The initial step in utilizing the auxiliary is its acylation with a desired carboxylic acid derivative.

Protocol:

-

To a solution of (R)-4-Benzylthiazolidine-2-thione (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diastereoselective Aldol Addition

The asymmetric aldol reaction is a hallmark application of this chiral auxiliary, consistently delivering high diastereoselectivity.[13]

Protocol for "Evans Syn" Aldol Product: [10]

-

Dissolve the N-acyl-(R)-4-benzylthiazolidine-2-thione (1.0 equiv.) in anhydrous CH2Cl2 and cool to -15 °C.

-

Add TiCl4 (1.5 equiv.) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

-

Stir the reaction mixture for 30 minutes at -15 °C.

-

Add the aldehyde (1.2 equiv.) dropwise.

-

Stir the reaction at -15 °C for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with CH2Cl2, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify by flash column chromatography to obtain the aldol adduct.

Table 1: Diastereoselectivity in Titanium-Mediated Aldol Reactions [10]

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | 97:3 | 86 |

| 4-Nitrobenzaldehyde | 95:5 | 82 |

| 2-Naphthaldehyde | 96:4 | 85 |

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl-(R)-4-benzylthiazolidine-2-thione provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives.[14]

Protocol:

-

Dissolve the N-acyl-(R)-4-benzylthiazolidine-2-thione (1.0 equiv.) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise and stir for 30 minutes.

-

Add the alkyl halide (1.2 equiv.) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.[3]

Protocol for Conversion to a Carboxylic Acid: [1]

-

Dissolve the alkylated or aldol product (1.0 equiv.) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add 30% aqueous H2O2 (4.0 equiv.) followed by aqueous LiOH (2.0 equiv.).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na2SO3.

-

Adjust the pH to acidic with HCl and extract the carboxylic acid with an organic solvent.

-

The aqueous layer can be extracted to recover the chiral auxiliary.

Visualization of Key Processes

To further illuminate the mechanistic principles and experimental workflows, the following diagrams are provided.

Caption: General workflow for asymmetric synthesis.

Caption: Stereocontrol in a Ti-mediated aldol reaction.

Conclusion

(R)-4-Benzylthiazolidine-2-thione stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its efficacy is rooted in a well-defined interplay of steric and electronic factors that allow for the predictable and highly diastereoselective formation of new stereocenters. The benzyl group acts as a powerful steric director, while the thiazolidinethione core provides a robust scaffold that can be readily acylated and subsequently cleaved. By understanding the underlying mechanistic principles and employing the optimized protocols outlined in this guide, researchers can confidently apply this versatile tool to the synthesis of complex, enantiomerically pure molecules, thereby accelerating innovation in drug discovery and development.

References

-

(PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - ResearchGate. Available at: [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society. Available at: [Link]

-

Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester - NIH. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available at: [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - SciELO México. Available at: [Link]

-

Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed. Available at: [Link]

-

evans enolate alkylation-hydrolysisx. Available at: [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. Available at: [Link]

-

Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed. Available at: [Link]

-

Studies on antidiabetic agents. II. Synthesis of 5-[4-(1-methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and its derivatives - PubMed. Available at: [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

-

18: Reactions of Enolate Ions and Enols. Available at: [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and characterization of thiazolidine-2, 4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. Available at: [Link]

-

reactions of enolates of acid derivatives - YouTube. Available at: [Link]

-

Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed. Available at: [Link]

-

An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of - ISU ReD. Available at: [Link]

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. Available at: [Link]

-

Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed. Available at: [Link]

-

Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application - MedCrave online. Available at: [Link]

-

Asymmetric induction - Wikipedia. Available at: [Link]

-

(S)-4-Benzylthiazolidine-2-thione | C10H11NS2 | CID 11458470 - PubChem. Available at: [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. Available at: [Link]

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

The Architect of Stereocontrol: A Technical Guide to (R)-4-Benzylthiazolidine-2-thione as a Chiral Auxiliary

In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for inducing stereoselectivity. Among these, (R)-4-Benzylthiazolidine-2-thione has emerged as a highly effective and versatile scaffold for the stereocontrolled formation of carbon-carbon bonds, particularly in the synthesis of complex polyketide natural products.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of this auxiliary, focusing on the mechanistic rationale behind its efficacy and providing practical, field-proven protocols.

Foundational Principles: The Thiazolidinethione Scaffold

(R)-4-Benzylthiazolidine-2-thione belongs to a class of chiral auxiliaries derived from amino acids, in this case, (R)-phenylalaninol. Its utility stems from a combination of steric and electronic factors that allow for predictable and high levels of diastereoselectivity in a variety of transformations. The thione (C=S) functionality plays a crucial role in the reactivity and chelating ability of the corresponding N-acyl derivatives, influencing the geometry of the enolates and the subsequent approach of electrophiles.[3][4]

The synthesis of the auxiliary is straightforward, typically involving the reduction of the parent amino acid to the corresponding amino alcohol, followed by cyclization with carbon disulfide.[3] This accessibility, coupled with its high crystallinity and stability, makes it an attractive choice for both academic and industrial applications.[5]

The Workhorse of Asymmetric Synthesis: N-Acyl Thiazolidinethiones

The chiral auxiliary is covalently attached to a prochiral substrate, most commonly via an N-acyl linkage. This N-acyl derivative then serves as the substrate for asymmetric transformations such as aldol additions, alkylations, and acylations. The benzyl group at the C4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Enolate Formation and Geometry

The generation of a specific enolate geometry (Z or E) is critical for achieving high diastereoselectivity. For N-acyl thiazolidinethiones, the formation of titanium enolates has proven to be particularly effective.[3][6] The choice of Lewis acid and base, as well as their stoichiometry, can profoundly influence the stereochemical outcome of the subsequent reaction.[6][7]

Mastering the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, and N-acyl thiazolidinethiones have demonstrated exceptional utility in this arena.[8][9][10] By carefully selecting the reaction conditions, it is possible to access either the "Evans syn" or "non-Evans syn" aldol adducts with high levels of stereocontrol from the same enantiomer of the chiral auxiliary.[3][6]

The "Evans Syn" vs. "Non-Evans Syn" Dichotomy

The ability to selectively generate either the "Evans syn" or "non-Evans syn" aldol product is a significant advantage of the thiazolidinethione auxiliary. This selectivity is primarily controlled by the nature and stoichiometry of the base used in the enolization step.[3][6]

-

"Evans Syn" Products: Typically obtained using two equivalents of a hindered amine base, such as (-)-sparteine.[6][7]

-

"Non-Evans Syn" Products: Generally favored when using one equivalent of a base like diisopropylethylamine (DIEA) or (-)-sparteine.[3][6]

This remarkable control is attributed to the formation of either a chelated or non-chelated transition state, respectively.[2][7]

Diagram 1: Proposed Transition States in Asymmetric Aldol Reactions

Caption: Proposed transition states leading to "Evans syn" and "non-Evans syn" aldol products.

Quantitative Data on Diastereoselectivity

The following table summarizes representative data for the diastereoselective aldol reactions of N-propionyl-(R)-4-benzylthiazolidine-2-thione.

| Aldehyde | Base (equiv.) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | (-)-Sparteine (2.0) | Evans Syn | >99:1 | 85 | [6] |

| Isobutyraldehyde | (-)-Sparteine (1.0) | non-Evans Syn | 3:97 | 88 | [6] |

| Benzaldehyde | (-)-Sparteine (2.0) | Evans Syn | 98:2 | 91 | [7] |

| Benzaldehyde | i-Pr2NEt (1.1) | non-Evans Syn | 4:96 | 85 | [2] |

Experimental Protocols

Synthesis of (R)-4-Benzylthiazolidine-2-thione

This protocol is adapted from the procedure described by Crimmins et al.[3]

-

To a solution of (R)-phenylalaninol in methanol, add an equimolar amount of potassium hydroxide.

-

Cool the solution to 0 °C and add carbon disulfide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by recrystallization from ethanol.

General Procedure for Asymmetric Aldol Addition (Evans Syn)

This protocol is a representative example for achieving "Evans syn" selectivity.[6][7]

-

Dissolve the N-acyl-(R)-4-benzylthiazolidine-2-thione in dichloromethane at -78 °C.

-

Add titanium(IV) chloride (1.1 equiv.) dropwise.

-

Add (-)-sparteine (2.1 equiv.) dropwise, and stir the mixture for 30 minutes.

-

Add the aldehyde (1.2 equiv.) and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Auxiliary Cleavage: Liberating the Chiral Product

A key advantage of the thiazolidinethione auxiliary is the relative ease with which it can be cleaved from the product under mild conditions, preserving the integrity of the newly formed stereocenters.[3][7]

Common methods for auxiliary removal include:

-

Reduction to the aldehyde: Direct reduction with diisobutylaluminum hydride (DIBAL-H) is a highly efficient method.[6]

-

Conversion to other functional groups: Nucleophilic acyl substitution with various nucleophiles can yield esters, amides, or carboxylic acids.[4][11]

Diagram 2: Workflow for Chiral Auxiliary Application and Removal

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. R-4-Benzylthiazolidine-2-thione [myskinrecipes.com]

- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

A Spectroscopic and Methodological Guide to (R)-4-Benzylthiazolidine-2-thione: A Cornerstone Chiral Auxiliary

This technical guide provides an in-depth analysis of the spectroscopic properties of (R)-4-Benzylthiazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key spectral data (NMR, IR) with practical, field-proven insights into its application and characterization. We will explore not just the data itself, but the underlying principles that make spectroscopic analysis a self-validating system for ensuring the quality and stereochemical integrity of this crucial synthetic tool.

Accurate spectroscopic characterization is paramount. It confirms the successful synthesis of the auxiliary and, more importantly, its purity, which is critical for achieving high diastereoselectivity in subsequent asymmetric transformations. This guide serves as a definitive reference for the spectral data of (R)-4-Benzylthiazolidine-2-thione.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of (R)-4-Benzylthiazolidine-2-thione with atom numbering.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of (R)-4-Benzylthiazolidine-2-thione is characterized by several distinct absorption bands that confirm its structural integrity. The data presented below corresponds to the (S)-enantiomer, which is identical to the (R)-enantiomer's spectrum.[4]

Summary of IR Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3154 | N-H Stretch | Medium |

| 1602, 1495, 1437 | C=C Aromatic Ring Stretch | Medium |

| 1327 - 1204 | C=S (Thione) Stretch | Strong |

| 743 | C-H Aromatic Out-of-Plane Bend (Monosubstituted) | Strong |

Data sourced from ChemicalBook, acquired as a thin film.[4]

Interpretation and Causality

The choice to analyze the solid state (thin film) IR spectrum is based on standard laboratory practice for obtaining a clear fingerprint of a stable, solid organic compound.

-

N-H Stretching (3154 cm⁻¹): The presence of a medium intensity band around 3154 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine within the thiazolidine ring. Its position and broadness are indicative of hydrogen bonding in the solid state.

-

C=S Stretching (1327 - 1204 cm⁻¹): A strong and prominent series of absorptions in this region is attributed to the C=S (thione) double bond. This is a critical diagnostic peak, distinguishing the thione from its more common oxazolidinone (C=O) analogue, which would exhibit a strong absorption band in the 1700-1780 cm⁻¹ region.[5]

-

Aromatic Moieties (1602, 1495, 1437 cm⁻¹ and 743 cm⁻¹): The sharp peaks at 1602, 1495, and 1437 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzyl group's aromatic ring. Furthermore, the strong band at 743 cm⁻¹ corresponds to the out-of-plane C-H bending for a monosubstituted benzene ring, confirming the presence and substitution pattern of the benzyl moiety.

Caption: Key IR vibrational modes for (R)-4-Benzylthiazolidine-2-thione.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, offering insights into the electronic environment of each proton and carbon atom. The data presented here was acquired in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals. The spectra for the (R)- and (S)-enantiomers are identical.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.36 | br s | 1H | - | NH -1 |

| 7.32 | m | 2H | - | Aromatic H (C2'/C6'-H) |

| 7.26 | m | 1H | - | Aromatic H (C4'-H) |

| 7.18 | m | 2H | - | Aromatic H (C3'/C5'-H) |

| 4.46 | dd | 1H | J = 15.0, 7.5 | CH -4 |

| 3.50 | dt | 1H | J = 11.5, 7.9 | CH ₂-5 (diastereotopic) |

| 3.25 | dt | 1H | J = 11.5, 7.2 | CH ₂-5 (diastereotopic) |

| 3.04 - 2.93 | m | 2H | - | Benzyl CH ₂ |

Data sourced from ChemicalBook (500 MHz, CDCl₃).[4]

Interpretation and Causality:

-

Amine Proton (8.36 ppm): The broad singlet at 8.36 ppm is characteristic of the N-H proton. Its downfield shift is due to the deshielding effect of the adjacent thione group. The broadness is a result of quadruple relaxation and potential chemical exchange.

-

Aromatic Protons (7.18-7.32 ppm): The complex multiplets in this region integrate to five protons, confirming the monosubstituted benzyl group.

-

Chiral Center Proton (4.46 ppm): The proton at the C4 chiral center appears as a doublet of doublets. This splitting pattern arises from its coupling to the two diastereotopic protons on the adjacent C5 methylene group.

-

Diastereotopic Protons (3.50, 3.25 ppm): The C5 methylene protons appear as two distinct signals, each a doublet of triplets. They are diastereotopic because of their proximity to the C4 chiral center. They split each other (geminal coupling, J ≈ 11.5 Hz) and are further split by the C4 proton.

-

Benzyl Protons (2.93-3.04 ppm): The two protons of the benzyl CH₂ group also exhibit diastereotopicity due to the adjacent chiral center, resulting in a complex multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C =S (C2) |

| 135.7 | Aromatic C (C1') |

| 129.0 | Aromatic C H (C3'/C5') |

| 128.9 | Aromatic C H (C2'/C6') |

| 127.2 | Aromatic C H (C4') |

| 65.1 | C H-4 |

| 39.7 | Benzyl C H₂ |

| 37.8 | C H₂-5 |

Data sourced from ChemicalBook (125 MHz, CDCl₃).[4]

Interpretation and Causality:

-

Thione Carbon (200.5 ppm): The most downfield signal at 200.5 ppm is unequivocally assigned to the C=S carbon (C2). Thione carbons are significantly deshielded and typically appear in this region, far downfield from their carbonyl (C=O) counterparts which resonate around 170-180 ppm.

-

Aromatic Carbons (127.2-135.7 ppm): Four signals are observed in the aromatic region, consistent with a monosubstituted benzene ring (due to symmetry, C2'/C6' and C3'/C5' are equivalent).

-

Aliphatic Carbons (37.8-65.1 ppm): The signal at 65.1 ppm is assigned to the C4 carbon, which is bonded to nitrogen and sulfur, causing a downfield shift. The methylene carbons of the benzyl group and the C5 position of the ring appear at 39.7 and 37.8 ppm, respectively.

Caption: Relationship between molecular structure and key NMR signals.

Part 3: Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectroscopic data detailed in this guide. These procedures are designed to be self-validating, ensuring reproducibility and accuracy.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (R)-4-Benzylthiazolidine-2-thione.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra manually to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and pick all peaks for both spectra.

-

Protocol: FT-IR Spectrum Acquisition (Thin Film)

-

Sample Preparation:

-

Place a small, clean salt plate (e.g., NaCl or KBr) onto a clean surface.

-

Place a few milligrams of (R)-4-Benzylthiazolidine-2-thione onto the plate.

-

Add a single drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

-

Instrument Setup and Acquisition:

-

Ensure the FT-IR spectrometer sample chamber is clean and dry.

-

Acquire a background spectrum of the empty chamber. This is crucial for removing atmospheric (CO₂, H₂O) absorptions from the sample spectrum.

-

Place the salt plate with the sample film into the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]

- 5. medcraveonline.com [medcraveonline.com]

A Senior Application Scientist's Guide to (R)-4-Benzylthiazolidine-2-thione: Commercial Availability, Purity Assessment, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity and overall synthetic efficiency. Among the pantheon of these critical reagents, (R)-4-Benzylthiazolidine-2-thione, a derivative of the naturally occurring amino acid L-phenylalanine, has emerged as a robust and versatile tool. Its rigid thiazolidinethione scaffold provides a predictable and highly ordered environment for a variety of stereocontrolled transformations, making it an invaluable asset in the synthesis of complex chiral molecules, particularly within the pharmaceutical industry.[1]

This technical guide provides an in-depth analysis of the commercial landscape, purity specifications, and practical applications of (R)-4-Benzylthiazolidine-2-thione, offering field-proven insights for researchers and drug development professionals.

Commercial Availability and Supplier Overview

(R)-4-Benzylthiazolidine-2-thione is readily accessible from a range of fine chemical suppliers, catering to both academic research and industrial-scale synthesis. The commercial availability is a testament to its established utility and demand in the scientific community. When sourcing this chiral auxiliary, it is crucial to consider not only the price but also the guaranteed purity, as trace impurities can have a significant impact on the outcome of sensitive asymmetric reactions.

Below is a comparative table of prominent suppliers offering (R)-4-Benzylthiazolidine-2-thione:

| Supplier | Product Number | Purity Specification | Available Quantities |

| Sigma-Aldrich | 42787 | ≥97.0% | 1g, 5g |

| Enantiomeric Ratio: ≥99:1 (LC) | |||

| Fluorochem | 10-F040593 | 98% | 1g, 5g, 25g |

| CymitQuimica | 10-F040593 | 98% | 1g, 5g, 25g |

| NINGBO INNO PHARMCHEM CO.,LTD. | Varies | 95% min | Inquire for bulk |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Inherent Purity Considerations

The most common and efficient synthesis of (R)-4-Benzylthiazolidine-2-thione originates from the readily available and optically pure amino acid, L-phenylalanine. This synthetic route is a key determinant of the compound's typical purity profile. Understanding this pathway allows researchers to anticipate potential impurities, which are often diastereomers or unreacted starting materials.

The synthesis generally involves a two-step process:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of L-phenylalanine is reduced to the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Cyclization with Carbon Disulfide: The resulting amino alcohol is then cyclized with carbon disulfide (CS₂) in the presence of a base. This reaction forms the thiazolidinethione ring system.

Caption: Synthetic workflow for (R)-4-Benzylthiazolidine-2-thione.

The primary potential impurity is the (S)-enantiomer, which can arise from any racemization during the synthesis. However, the mild conditions typically employed in the cyclization step generally preserve the stereochemical integrity of the chiral center. Other potential impurities could include residual starting materials or by-products from the reduction step.

Purity Determination: A Multifaceted Approach

Ensuring the high purity of (R)-4-Benzylthiazolidine-2-thione is critical for its successful application. A combination of analytical techniques is employed to assess both chemical and enantiomeric purity.

Chromatographic Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of chiral auxiliaries.[2] For (R)-4-Benzylthiazolidine-2-thione, both reversed-phase and chiral HPLC methods are essential.

-

Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the overall chemical purity by separating the target compound from any non-enantiomeric impurities. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Chiral HPLC: This is the definitive method for determining the enantiomeric excess (e.e.) of the compound.[3] A chiral stationary phase (CSP) is required to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are often effective.[4]

Experimental Protocol: Chiral HPLC Analysis

A general protocol for the chiral HPLC analysis of 4-benzylthiazolidine-2-thione is as follows:

-

Column: A chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers. For example, a starting condition could be 85:15 (v/v) n-hexane:isopropanol.[4]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers to calculate the enantiomeric excess.

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of (R)-4-Benzylthiazolidine-2-thione.

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the benzyl group, the thiazolidine ring protons, and the N-H proton. Integration of the signals can be used for a preliminary assessment of chemical purity against a known standard.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Chiral NMR: While less common for routine purity checks than chiral HPLC, NMR can be used to determine enantiomeric purity with the aid of chiral solvating agents or chiral derivatizing agents.[5][6][7] These agents interact differently with the two enantiomers, leading to the separation of signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.

Application in Asymmetric Synthesis: The Evans Aldol Reaction and Beyond

The primary application of (R)-4-Benzylthiazolidine-2-thione is as a chiral auxiliary in asymmetric synthesis, most notably in the Evans aldol reaction.[8] The bulky benzyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face with high diastereoselectivity.

The Causality Behind the Stereoselectivity in the Evans Aldol Reaction:

The high degree of stereocontrol exerted by the (R)-4-Benzylthiazolidine-2-thione auxiliary is a direct consequence of the formation of a rigid, chair-like transition state.[8]

-

Enolate Formation: The N-acyl derivative of the chiral auxiliary is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a Z-enolate.

-

Chelation: The Lewis acid chelates to both the carbonyl oxygen of the acyl group and the thione sulfur, creating a rigid six-membered ring.

-

Steric Hindrance: The benzyl group at the C4 position of the thiazolidinethione ring is pseudo-equatorial, effectively blocking the si-face of the enolate.

-

Electrophilic Attack: The aldehyde, as the electrophile, approaches the enolate from the less sterically hindered re-face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Caption: Mechanism of the Evans aldol reaction.

Beyond the Aldol Reaction:

While the Evans aldol reaction is its most prominent application, the utility of (R)-4-Benzylthiazolidine-2-thione extends to other asymmetric transformations, including:

-

Asymmetric Michael Additions: The enolates derived from N-acylthiazolidinethiones can participate in highly diastereoselective Michael additions to α,β-unsaturated carbonyl compounds.[9][10]

-

Asymmetric Alkylations: The stereoselective alkylation of these enolates provides a route to chiral carboxylic acid derivatives.

-

Asymmetric Amination and Hydroxylation: The enolates can be trapped with electrophilic nitrogen and oxygen sources to afford α-amino and α-hydroxy acid derivatives, respectively.

The predictable stereochemical outcomes and the ease of removal of the auxiliary make (R)-4-Benzylthiazolidine-2-thione a powerful tool for the construction of a wide range of chiral building blocks for drug discovery and development.

Conclusion

(R)-4-Benzylthiazolidine-2-thione is a commercially available and highly effective chiral auxiliary for asymmetric synthesis. Its robust performance, particularly in the Evans aldol reaction, stems from a well-defined mechanistic pathway that ensures high diastereoselectivity. A thorough understanding of its commercial sources, purity assessment methodologies, and synthetic applications is essential for any researcher or drug development professional seeking to leverage its capabilities for the efficient and stereocontrolled synthesis of complex chiral molecules. The continued application and development of methodologies employing this and related chiral auxiliaries underscore their enduring importance in the field of organic chemistry.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-4-Benzyl-thiazolidine-2-thione | CymitQuimica [cymitquimica.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Ascendance of Thiazolidinethiones: A Technical Guide to a Pillar of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical development of thiazolidinethione chiral auxiliaries, a cornerstone of modern asymmetric synthesis. From their conceptual origins as sulfur-analogs of the acclaimed Evans' oxazolidinones to their current status as versatile and highly effective stereodirecting groups, we explore the key milestones, mechanistic underpinnings, and practical applications that have defined their trajectory. This guide provides a comprehensive resource for researchers, elucidating the causality behind experimental choices and offering detailed, field-proven protocols for their synthesis and use in stereoselective carbon-carbon bond formation.

Introduction: The Quest for Stereocontrol and the Dawn of a New Auxiliary

The precise control of stereochemistry is a paramount challenge in chemical synthesis, particularly in the realm of pharmaceutical and natural product chemistry, where the biological activity of a molecule is intrinsically tied to its three-dimensional architecture. The advent of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the formation of new stereocenters—revolutionized the field.[1] While the oxazolidinone auxiliaries, pioneered by David A. Evans, set a formidable standard, the search for auxiliaries with complementary reactivity, enhanced performance, and greater operational simplicity continued.

The Pioneers: Nagao and Fujita's Seminal Contributions

The foundational work on thiazolidinethione chiral auxiliaries was laid in the 1980s by the research groups of Yoshimitsu Nagao and Eiichi Fujita.[4][5][6] Recognizing the potential of the thiocarbonyl group to influence the chelation of metal enolates, they embarked on a systematic investigation of these auxiliaries in asymmetric aldol reactions. Their early reports demonstrated that N-acylthiazolidinethiones could mediate aldol additions with a high degree of diastereoselectivity, often exceeding that of their oxazolidinone counterparts under certain conditions.[4]

A key insight from Nagao and Fujita's work was the proposal of a highly organized, chelated transition state to rationalize the observed stereochemical outcomes, particularly with tin(II) enolates.[7] This model provided a predictive framework for understanding how the auxiliary orchestrates the approach of the electrophile to the enolate, thereby dictating the stereochemistry of the newly formed C-C bond.

Synthesis of Thiazolidinethione Chiral Auxiliaries: A Practical Workflow

A significant advantage of thiazolidinethione auxiliaries is their straightforward preparation from readily available and often inexpensive chiral β-amino alcohols, which can be derived from the reduction of amino acids.[3] The synthesis is typically a two-step process, as outlined below.

Experimental Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

This protocol is adapted from established procedures.[4]

Step 1: Reduction of (S)-Valine to (S)-Valinol

-

Materials: (S)-Valine, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether, 1 M Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of (S)-Valine in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 12 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of water, 15% aqueous NaOH, and then more water.

-

The resulting white precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-Valinol as a white solid.

-

Step 2: Cyclization to (S)-4-Isopropyl-1,3-thiazolidine-2-thione

-

Materials: (S)-Valinol, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Water, Ethanol.

-

Procedure:

-

A solution of KOH in water is prepared and cooled to 0 °C.

-

(S)-Valinol is dissolved in ethanol, and the aqueous KOH solution is added.

-

Carbon disulfide is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is then heated to reflux for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-4-Isopropyl-1,3-thiazolidine-2-thione as a crystalline solid.

-

The Crimmins Group: Unlocking Diastereodivergence and Expanding the Synthetic Toolkit

This unprecedented level of control stems from the ability of the thiocarbonyl sulfur to act as a Lewis basic site, capable of chelating to the titanium center. This chelation event is at the heart of the mechanistic dichotomy that governs the stereochemical course of the reaction.

Mechanistic Rationale: Chelation vs. Non-Chelation Control

The stereochemical outcome of the titanium-mediated aldol reaction of N-acylthiazolidinethiones is dictated by the operative transition state, which can be either chelated or non-chelated.[11][12]

-

"Non-Evans" syn Product (Chelated Transition State): When one equivalent of a tertiary amine base is used, the thiocarbonyl sulfur of the thiazolidinethione coordinates to the titanium center of the enolate. This chelation locks the conformation of the enolate and directs the aldehyde to approach from the less sterically hindered face, leading to the "non-Evans" syn aldol product.

-

"Evans" syn Product (Non-Chelated Transition State): The addition of a second equivalent of the amine base, or a strongly coordinating ligand like N-methyl-2-pyrrolidinone (NMP), disrupts the chelation of the thiocarbonyl sulfur to the titanium center.[7] In the absence of this chelation, the stereochemical course of the reaction is governed by a non-chelated, Zimmerman-Traxler-like transition state, analogous to that of the Evans' oxazolidinone auxiliaries, which leads to the "Evans" syn aldol product.[13]

Experimental Protocol: Diastereoselective Aldol Addition

This generalized protocol illustrates the principles of achieving diastereodivergence.

-

Materials: N-Propionylthiazolidinethione, Aldehyde, Titanium (IV) chloride (TiCl₄), (-)-Sparteine, Dichloromethane (DCM, anhydrous).

-

Procedure for "Non-Evans" syn Product:

-

A solution of N-propionylthiazolidinethione in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

-

TiCl₄ (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.

-

(-)-Sparteine (1.1 equivalents) is added, and the solution is stirred for 1 hour at -78 °C.

-

The aldehyde (1.2 equivalents) is added, and the reaction is stirred for 2 hours at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is warmed to room temperature and extracted with DCM.

-

The combined organic layers are dried, concentrated, and purified by chromatography.

-

-

Procedure for "Evans" syn Product:

-

Follow the same initial steps as for the "non-Evans" product.

-

After the addition of TiCl₄, add (-)-sparteine (2.2 equivalents).

-

Proceed with the addition of the aldehyde and subsequent workup as described above.

-

Comparative Performance and Applications

The choice between a thiazolidinethione and an oxazolidinone auxiliary is often dictated by the specific synthetic challenge at hand. The table below provides a comparative overview of their performance in a typical aldol addition.

| Feature | Thiazolidinethione Auxiliary | Oxazolidinone Auxiliary |

| Diastereoselectivity | Excellent, tunable for "Evans" and "non-Evans" syn products | Excellent, primarily for "Evans" syn products |

| Cleavage Conditions | Generally milder; reductive cleavage is facile | Can require harsher conditions (e.g., LiBH₄, LiOH/H₂O₂) |

| Cost of Starting Materials | Comparable, derived from amino acids | Comparable, derived from amino acids |

| Chelation Potential | High (thiocarbonyl sulfur) | Moderate (carbonyl oxygen) |

The Next Generation: Structural Refinements and New Frontiers

Building on the foundational principles established by Nagao, Fujita, and Crimmins, subsequent research has focused on the development of new generations of thiazolidinethione auxiliaries with enhanced steric bulk or conformational rigidity to further improve diastereoselectivity.[15] For instance, indene-based thiazolidinethiones have shown great promise in achieving high levels of induction in acetate aldol additions.[15]

Conclusion

The historical development of thiazolidinethione chiral auxiliaries is a testament to the power of rational design and mechanistic inquiry in advancing the frontiers of asymmetric synthesis. From their conceptualization as mere sulfur analogs of oxazolidinones, they have emerged as a distinct and powerful class of stereodirecting groups, offering a unique level of control over stereochemical outcomes. Their ease of preparation, high efficiency, and the diastereodivergence achievable in their reactions have solidified their place as an indispensable tool for the construction of complex chiral molecules. As the quest for ever more efficient and selective synthetic methods continues, the legacy of the thiazolidinethione auxiliary will undoubtedly continue to inspire new innovations in the art and science of chemical synthesis.

References

-

Bhaskararao, B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11615–11624. [Link]

-

García-García, P., & Munoz-Munoz, F. (2007). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 84, 347. [Link]

-

Crimmins, M. T., & Shamszad, M. (2006). Iterative Aldol Reactions of Thiazolidinethiones. Organic Letters, 8(11), 2191–2194. [Link]

-

Nagao, Y., Hagiwara, Y., Kumagai, T., Ochiai, M., Inoue, T., Hashimoto, K., & Fujita, E. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 51(12), 2391–2393. [Link]

-

Sibi, M. P., & Asensio, A. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 18(49), 15779–15786. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]

-

Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. In Comprehensive Chirality (pp. 19-41). Elsevier. [Link]

-

Nagao, Y., Hagiwara, Y., Kumagai, T., Ochiai, M., Inoue, T., Hashimoto, K., & Fujita, E. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. Journal of Organic Chemistry, 51(12), 2391–2393. [Link]

-

Crimmins, M. T., & King, B. W. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(26), 894–902. [Link]

-

Hsiao, C. N., Liu, L., & Miller, M. J. (1987). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations. The Journal of Organic Chemistry, 52(11), 2201–2206. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

-

Cárdenas-Galindo, L. A., Gámez-Montaño, R., & Valdés-Covarrubias, M. A. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8802–8813. [Link]

-

Crimmins, M. T. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 18). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved 19:43, November 28, 2023, from [Link]

-

Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

LibreTexts. (2020, August 15). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Letters, 8(8), 1613–1616. [Link]

-

Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Semantic Scholar. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2005). Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries. Journal of the American Chemical Society, 127(40), 13810–13812. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes (1986) | Yoshimitsu Nagao | 231 Citations [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethio… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. datapdf.com [datapdf.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.org.mx [scielo.org.mx]

An In-depth Technical Guide to the Safe Handling of (R)-4-Benzylthiazolidine-2-thione

This guide provides a comprehensive overview of the essential safety and handling precautions for (R)-4-Benzylthiazolidine-2-thione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven protocols to ensure the safe and effective use of this valuable chiral auxiliary.

Introduction: The Role and Risks of a Versatile Chiral Auxiliary

(R)-4-Benzylthiazolidine-2-thione is a highly selective and efficient chiral auxiliary, a class of compounds pivotal in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, which is a critical step in the synthesis of enantiomerically pure pharmaceutical agents and natural products. The utility of (R)-4-Benzylthiazolidine-2-thione lies in its ability to direct stereoselective transformations, such as aldol additions, after which it can be removed and potentially recycled.[1]